molecular formula C8H9FN2O B8668417 2-[(3-Fluorophenyl)amino]acetamide

2-[(3-Fluorophenyl)amino]acetamide

Cat. No. B8668417
M. Wt: 168.17 g/mol
InChI Key: ORADIRFWOARQKQ-UHFFFAOYSA-N
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Patent
US07557117B2

Procedure details

An ethanol solution (50 ml) of 1.45 ml of 3-fluoroaniline and 1.37 g of 2-bromoacetamide was heated under reflux for 24 hours. The reaction liquid was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in chloroform and washed with 1N aqueous sodium hydroxide solution. The aqueous solution used for the washing was extracted with chloroform and combined with the earlier obtained chloroform extract, dried over anhydrous magnesium sulfate and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (chloroform/methanol=100/3) to provide 1.03 g of the title compound as a pale yellow solid.
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Br[CH2:10][C:11]([NH2:13])=[O:12]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:10][C:11]([NH2:13])=[O:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.45 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
1.37 g
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with 1N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
earlier obtained chloroform
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified on silica gel column chromatography (chloroform/methanol=100/3)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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